Cas no 2361634-62-8 (2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid)

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid is a fluorinated azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl-substituted acetic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, enabling its use as a building block for bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the Boc group offers selective deprotection for further functionalization. The hydroxyl and carboxylic acid functionalities provide additional sites for derivatization, making it valuable for the synthesis of targeted therapeutics, particularly in protease inhibition or peptide mimetics. Its well-defined stereochemistry further supports precise drug design applications.
2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid structure
2361634-62-8 structure
Product name:2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
CAS No:2361634-62-8
MF:C10H16FNO5
Molecular Weight:249.23614692688
CID:6553591
PubChem ID:139026632

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-7430966
    • 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroacetic acid
    • 2361634-62-8
    • 2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
    • インチ: 1S/C10H16FNO5/c1-9(2,3)17-8(15)12-4-10(16,5-12)6(11)7(13)14/h6,16H,4-5H2,1-3H3,(H,13,14)
    • InChIKey: DRIPYCAOTXUFDR-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C1(CN(C(=O)OC(C)(C)C)C1)O

計算された属性

  • 精确分子量: 249.10125077g/mol
  • 同位素质量: 249.10125077g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 332
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 87.1Ų

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7430966-0.5g
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroacetic acid
2361634-62-8 95.0%
0.5g
$768.0 2025-03-11
Enamine
EN300-7430966-2.5g
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroacetic acid
2361634-62-8 95.0%
2.5g
$1931.0 2025-03-11
Enamine
EN300-7430966-0.05g
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroacetic acid
2361634-62-8 95.0%
0.05g
$229.0 2025-03-11
1PlusChem
1P028KR1-500mg
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroaceticacid
2361634-62-8 95%
500mg
$1012.00 2024-05-23
Aaron
AR028KZD-50mg
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroaceticacid
2361634-62-8 95%
50mg
$340.00 2025-02-16
Aaron
AR028KZD-5g
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroaceticacid
2361634-62-8 95%
5g
$3955.00 2023-12-15
1PlusChem
1P028KR1-250mg
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroaceticacid
2361634-62-8 95%
250mg
$664.00 2024-05-23
Aaron
AR028KZD-250mg
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroaceticacid
2361634-62-8 95%
250mg
$695.00 2025-02-16
1PlusChem
1P028KR1-100mg
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroaceticacid
2361634-62-8 95%
100mg
$485.00 2024-05-23
Enamine
EN300-7430966-0.25g
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-fluoroacetic acid
2361634-62-8 95.0%
0.25g
$487.0 2025-03-11

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid 関連文献

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acidに関する追加情報

Introduction to 2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid (CAS No. 2361634-62-8) in Modern Chemical and Biomedical Research

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid, identified by its CAS number 2361634-62-8, represents a significant compound in the realm of pharmaceutical chemistry and biomedicine. This compound, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of a fluorine atom and an azetidine ring in its molecular structure imparts unique chemical properties that make it a valuable candidate for further investigation.

The structural motif of 2-fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid incorporates several key functional groups that contribute to its reactivity and biological activity. The fluorine substituent, for instance, is known to enhance metabolic stability and binding affinity in drug molecules, while the azetidine ring provides a rigid scaffold that can be engineered to interact with biological targets. Additionally, the hydroxyl and ester groups present in the molecule suggest potential for further derivatization, enabling the synthesis of analogs with tailored properties.

In recent years, there has been a growing interest in fluorinated heterocycles as pharmacophores due to their ability to modulate enzyme activity and receptor binding. Studies have demonstrated that fluorine atoms can influence the electronic distribution of molecules, leading to improved pharmacokinetic profiles. The azetidine core, in particular, has been explored in the development of antibiotics, antivirals, and anticancer agents, owing to its ability to mimic natural amino acid structures and disrupt pathogenic mechanisms.

Current research in the field of medicinal chemistry has highlighted the importance of fluoroalkylcarbonyl derivatives as intermediates in the synthesis of bioactive compounds. The (2-methylpropan-2-yl)oxycarbonyl group in 2-fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid serves as a protecting group for carboxylic acids, facilitating their incorporation into more complex molecular architectures. This strategy is particularly useful in multi-step syntheses where selective functionalization is required.

The biological significance of this compound is further underscored by its potential role in modulating inflammatory pathways. Emerging evidence suggests that azetidine derivatives can interact with enzymes involved in prostaglandin synthesis, such as cyclooxygenases (COX). By inhibiting these enzymes, such compounds may exhibit anti-inflammatory effects, making them candidates for therapeutic intervention in chronic inflammatory diseases. Additionally, the presence of a hydroxyl group provides a site for conjugation with other bioactive molecules, expanding its utility in drug design.

The synthetic pathways leading to 2-fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid are intricate but well-documented. Key steps include nucleophilic substitution reactions at the fluorine atom followed by ring-closure polymerization to form the azetidine scaffold. The introduction of the ester group is typically achieved through transesterification or carbodiimide-mediated coupling reactions. These synthetic strategies highlight the compound's versatility and the ease with which it can be modified for specific applications.

In vitro studies have begun to explore the pharmacological profile of CAS No. 2361634-62-8. Initial assays indicate that this compound exhibits moderate activity against certain bacterial strains, potentially due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways. Furthermore, preliminary toxicity studies suggest that it is well-tolerated at low concentrations but may require further optimization to enhance safety profiles.

The integration of computational chemistry into drug discovery has accelerated the development of novel compounds like 2-fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yloxy carbonyl)]azetidin -3 - yl]acetic acid. Molecular modeling techniques have been employed to predict binding affinities and optimize interactions with target proteins. These simulations have guided modifications to improve potency while minimizing off-target effects. Such advancements underscore the importance of interdisciplinary approaches in modern pharmaceutical research.

Future directions for research on this compound include exploring its role in combination therapies and investigating mechanisms of resistance. By pairing it with other bioactive agents, researchers aim to enhance therapeutic outcomes and reduce the likelihood of treatment failure. Additionally, understanding how structural modifications affect biological activity will provide insights into designing next-generation drugs with improved efficacy and selectivity.

The broader implications of this work extend beyond individual compounds to advancements in chemical biology and synthetic methodologies. The development of efficient synthetic routes for complex molecules like CAS No 2361634 - 62 - 8 not only facilitates access to new drug candidates but also contributes to our fundamental understanding of molecular interactions at a chemical level.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD